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IDR-1002 peptide stability and proper storage conditions

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Compound of Interest		
Compound Name:	IDR 1002	
Cat. No.:	B10830443	Get Quote

IDR-1002 Peptide: Technical Support & Resource Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of the IDR-1002 peptide. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols to ensure the successful application of IDR-1002 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the IDR-1002 peptide and what are its primary functions?

A1: IDR-1002 (Innate Defense Regulator-1002) is a synthetic host defense peptide composed of 12 amino acids (VQRWLIVWRIRK-NH2). It is known for its potent immunomodulatory, anti-inflammatory, and antimicrobial properties.[1][2] Its primary functions include enhancing the production of chemokines, which helps recruit immune cells like neutrophils and monocytes to sites of infection or inflammation.[1][3][4] IDR-1002 has been shown to be protective against both Gram-negative and Gram-positive bacterial pathogens.[2][3]

Q2: How should I handle and store the lyophilized IDR-1002 peptide upon receipt?

A2: The lyophilized peptide is stable for shipping at ambient temperatures.[1] Upon receipt, it is crucial to store the vial under desiccated conditions at -20°C in the dark.[1][2]







Q3: How do I properly reconstitute the IDR-1002 peptide?

A3: IDR-1002 is soluble in aqueous buffers or sterile water.[1][2] For detailed steps on reconstitution, please refer to the "Experimental Protocols" section below. It is critical to ensure the peptide is fully dissolved before use. If you observe any precipitation, gently vortex or sonicate the solution.

Q4: What are the recommended storage conditions for reconstituted IDR-1002 solutions?

A4: To prevent degradation and loss of activity, it is best to prepare solutions fresh for immediate use.[1] If storage is necessary, aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles and store them frozen.[5] For short-term storage, solutions can be kept at -20°C for up to one month.[1][5] For longer-term storage, -80°C is recommended for up to six months.[5]

Q5: I see precipitates in my peptide solution after thawing. What should I do?

A5: Precipitates can sometimes form when a frozen peptide solution is thawed. Before use, it is essential to allow the solution to equilibrate to room temperature and ensure it is free of any precipitates.[1] You can try gently vortexing the vial to redissolve the peptide. If precipitates persist, brief sonication may be helpful. Always visually inspect the solution for clarity before adding it to your experimental system.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Loss of Peptide Activity	1. Improper storage (e.g., wrong temperature, exposure to light).2. Multiple freeze-thaw cycles.3. Degradation in solution over time.	1. Always store lyophilized peptide at -20°C and solutions at -20°C or -80°C, protected from light.[1][2][5]2. Aliquot the stock solution after reconstitution to minimize freeze-thaw cycles.[5]3. Prepare solutions fresh whenever possible. Do not use solutions stored beyond the recommended timeframes.[1]
Precipitation in Solution	1. Incomplete dissolution during reconstitution.2. Peptide coming out of solution during freeze-thaw.3. High concentration of the peptide.	1. Ensure the peptide is fully dissolved during reconstitution using sterile water or an appropriate aqueous buffer.[1] [2]2. Before use, warm the vial to room temperature and vortex gently to ensure homogeneity.[1]3. If working with high concentrations, consider solubility limitations. You may need to adjust the buffer or pH.
Inconsistent Experimental Results	Inaccurate peptide concentration due to incomplete dissolution.2. Degradation of the peptide stock solution.3. Contamination of the stock solution.	1. Visually confirm that no solid peptide remains before making dilutions.2. Use a fresh aliquot or a newly reconstituted solution for critical experiments.3. If you reconstituted the peptide in water, sterile filter the solution using a 0.22 µm filter before use to prevent microbial contamination.[5]



Quantitative Data Summary

Table 1: Recommended Storage Conditions for IDR-1002

Form	Temperature	Duration	Additional Notes
Lyophilized Powder	-20°C	Long-term	Store in a dry, dark environment.[1][2]
Reconstituted Solution	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.[1]
Reconstituted Solution	-80°C	Up to 6 months	Recommended for longer-term storage of stock solutions.[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized IDR-1002

- Preparation: Before opening, briefly centrifuge the vial of lyophilized IDR-1002 to ensure all the powder is at the bottom.
- Solvent Addition: Based on your desired stock concentration, carefully add a precise volume of sterile, nuclease-free water or a suitable aqueous buffer (e.g., physiological saline for in vivo studies) to the vial.[2][6]
- Dissolution: Gently vortex or swirl the vial to mix. Allow the vial to sit at room temperature for a few minutes to ensure the peptide is completely dissolved.
- Verification: Visually inspect the solution to confirm it is clear and free of any particulate matter.
- Sterilization (Optional but Recommended): If the peptide was reconstituted in non-sterile
 water, it is advisable to sterilize the solution by passing it through a 0.22 µm filter.[5]



 Aliquoting and Storage: Dispense the solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at the appropriate temperature (-20°C or -80°C) as outlined in Table 1.[5]

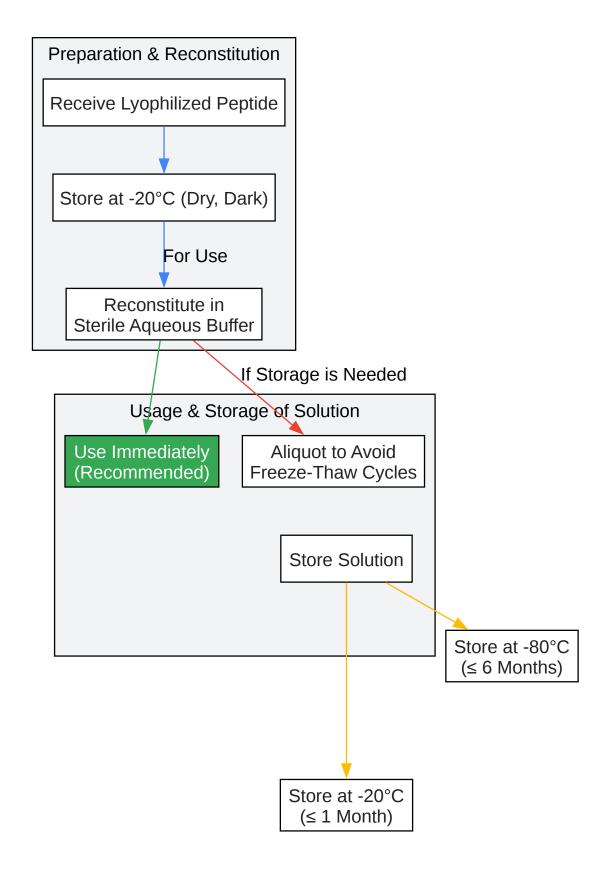
Protocol 2: Assessment of Peptide Stability in Cell Culture

This protocol is adapted from studies investigating peptide degradation in the presence of cells. [7]

- Cell Culture: Plate your cells of interest (e.g., human bronchial epithelial cells, HBEC) at a suitable density in a multi-well plate and culture overnight.
- Peptide Treatment: Add IDR-1002 to the cell culture medium at the desired final concentration (e.g., 10 μ M).
- Sample Collection: At various time points (e.g., 0, 2, 4, 8, 16 hours), collect aliquots of the cell culture supernatant.
- Sample Processing: Immediately after collection, centrifuge the samples to remove any cells or debris. Store the supernatant at -80°C until analysis.
- Analysis: Quantify the amount of intact IDR-1002 remaining in the supernatant using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS. A study on a variant of IDR-1002 showed less than 5% degradation over 16 hours in the presence of HBEC-3KT cells.[7]

Visualizations

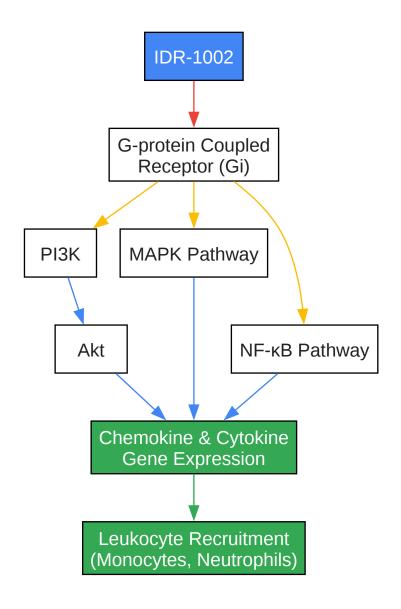




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Caption: Recommended workflow for handling and storage of IDR-1002.





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